molecular formula C10H9N3O2 B2549518 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1016504-22-5

5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2549518
CAS No.: 1016504-22-5
M. Wt: 203.201
InChI Key: WIRXXPMFPSECKP-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both benzofuran and oxadiazole moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazole with suitable reagents to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzofuran-oxadiazole compounds .

Scientific Research Applications

5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
  • 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-triazol-2-amine
  • 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-thiol

Uniqueness

Compared to similar compounds, 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine exhibits unique properties due to the presence of both benzofuran and oxadiazole moieties. This combination enhances its biological activity and potential therapeutic applications. Additionally, the compound’s specific substitution pattern can lead to distinct interactions with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-4,8H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRXXPMFPSECKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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